1-Boc-indole-3-carboxamidoxime
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-14(2,3)20-13(18)17-8-10(12(15)16-19)9-6-4-5-7-11(9)17/h4-8,19H,1-3H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQUHRRGQQEASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Boc Indole 3 Carboxamidoxime and Precursors
Retrosynthetic Analysis of 1-Boc-indole-3-carboxamidoxime
A retrosynthetic analysis of the target molecule, this compound, reveals a logical pathway for its synthesis by identifying key bond disconnections.
Step 1: Amidoxime (B1450833) Functional Group Interconversion (FGI): The amidoxime moiety is retrosynthetically disconnected to its precursor, a nitrile group (-CN). This transformation points to the reaction of a nitrile with hydroxylamine (B1172632) as the final synthetic step. The precursor molecule is identified as 1-Boc-indole-3-carbonitrile .
Step 2: Nitrile Functional Group Interconversion (FGI): The nitrile group can be derived from an aldehyde (-CHO). This suggests that 1-Boc-indole-3-carbonitrile can be synthesized from 1-Boc-indole-3-carboxaldehyde .
Step 3: Boc Protecting Group Removal: The tert-butyloxycarbonyl (Boc) protecting group on the indole (B1671886) nitrogen is disconnected. This leads to the key precursor, indole-3-carboxaldehyde (B46971) .
This analysis establishes that a practical forward synthesis would involve:
Synthesizing the indole-3-carboxaldehyde core.
Protecting the indole nitrogen with a Boc group.
Converting the C3-aldehyde to a nitrile.
Reacting the nitrile with hydroxylamine to form the final amidoxime product.
The central challenge lies in the efficient synthesis and functionalization of the indole-3-carboxaldehyde precursor.
Synthesis of Indole-3-carboxaldehyde Derivatives (Key Precursor)
Indole-3-carboxaldehyde is a critical intermediate in this synthetic pathway. Its preparation can be achieved through several established methods, with the Vilsmeier-Haack reaction being the most prominent.
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic compounds like indole. sioc-journal.cnekb.eg The reaction typically involves treating indole with a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent (chloroiminium ion). researchgate.net This electrophile then attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields indole-3-carboxaldehyde.
The Vilsmeier-Haack reaction is often preferred due to its simplicity, high purity of the product, and nearly quantitative yields. ekb.eg Recent advancements have also led to the development of catalytic versions of the Vilsmeier-Haack reaction, which avoid the use of stoichiometric amounts of hazardous reagents like POCl₃. orgsyn.orgorgsyn.org
| Reagents | Conditions | Substrate | Product | Yield | Reference |
| POCl₃, DMF | 85°C, 5 hours | 6-Bromoindole | 6-Bromo-1H-indole-3-carboxaldehyde | 93% | google.com |
| POCl₃, DMF | 85°C, 5 hours | 5-Methylindole | 5-Methyl-1H-indole-3-carboxaldehyde | 88% | google.com |
| P(III)/P(V)=O catalyst, DMF-d7 | Room Temp, 16 hours | Indole | 1H-Indole-3-carboxaldehyde-formyl-d1 | >98% | orgsyn.orgorgsyn.org |
While the Vilsmeier-Haack reaction is common, several other methods exist for the synthesis of indole-3-carboxaldehyde. ekb.eg
Alternative Synthetic Methods:
Reimer-Tiemann Reaction: Involves the reaction of indole with chloroform (CHCl₃) in the presence of a strong base, such as aqueous potassium hydroxide (KOH). ekb.egacs.org
Grignard Reaction: Utilizes an indole Grignard reagent, which is then formylated. ekb.eg
Boron-Catalyzed Formylation: A newer method employs boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) serving as the formyl source under mild conditions. acs.org
Oxidation of Gramine: The oxidation of gramine, a naturally occurring indole derivative, can also yield indole-3-carboxaldehyde. ekb.eg
Biosynthetic Pathways: Indole-3-carboxaldehyde also occurs naturally as a secondary metabolite in various plants and microorganisms. ekb.egnih.govnih.gov In cruciferous plants like Arabidopsis thaliana, it is synthesized from the amino acid tryptophan. The biosynthetic pathway proceeds through key intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile. nih.govnih.govresearchgate.net Additionally, certain bacteria in the human gut, particularly from the Lactobacillus genus, can metabolize dietary tryptophan to produce indole-3-carboxaldehyde. wikipedia.org
Creating substituted precursors requires the selective functionalization of the indole's benzene (B151609) ring (positions C4 to C7), which is more challenging than functionalizing the pyrrole (B145914) ring (C2 and C3). nih.gov The inherent reactivity of the indole nucleus favors electrophilic substitution at the C3 position. chim.it
To overcome this challenge, a common strategy involves the use of a directing group (DG) attached to the indole nitrogen. nih.gov This directing group can coordinate to a metal catalyst and steer the C-H activation and subsequent functionalization to a specific, less reactive position on the benzene core.
Examples of Directing Group Strategies:
An N-P(O)tBu₂ group can direct palladium-catalyzed arylation to the C7 position and copper-catalyzed arylation to the C6 position. nih.gov
By installing a pivaloyl group at the C3 position in conjunction with the N-P(O)tBu₂ directing group, arylation can be directed to the C5 and C4 positions. nih.gov
The use of an N-PtBu₂ group has been shown to direct a variety of C-H functionalization reactions—including arylation, olefination, acylation, and silylation—to the C7 position. nih.gov
These methods provide a powerful toolkit for creating a diverse range of substituted indole precursors, which can then be carried forward to synthesize variously substituted this compound analogs. nih.govchim.it
Introduction of the Amidoxime Functionality
The final key transformation in the synthesis is the conversion of the indole-3-carbonitrile intermediate into the desired amidoxime.
The most widely used and efficient method for preparing amidoximes is the nucleophilic addition of hydroxylamine (NH₂OH) to a nitrile. nih.gov This reaction is versatile and generally provides good to high yields. nih.govgoogle.com
The process typically involves reacting the nitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. nih.gov The base, such as sodium carbonate or triethylamine, serves to generate free hydroxylamine in situ, which then acts as the nucleophile. The reaction is often conducted in a protic solvent like ethanol or methanol (B129727) at room temperature or under reflux to reduce reaction times. nih.gov
The mechanism proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbon atom of the nitrile. This forms a tetrahedral intermediate which, after proton transfer, yields the final amidoxime product. ncert.nic.in A potential side reaction is the formation of an amide by-product, which can occur depending on the specific nitrile substrate and reaction conditions. nih.govrsc.org Careful optimization of solvent, temperature, and reaction time can minimize this side-product formation. nih.govrsc.org
| Nitrile Substrate | Reagents | Conditions | Solvent | Product | Reference |
| Aromatic Nitriles | NH₂OH·HCl, Na₂CO₃ | 60–80°C, several hours | Alcohol | Aromatic Amidoxime | nih.gov |
| Acetonitrile | 50% aq. NH₂OH | 25°C, 24 hours | Water | Acetamidoxime | google.com |
| Various Nitriles | NH₂OH·HCl, Base | Ultrasonic irradiation | Solvent-free | Amidoximes | nih.gov |
Specific Methodologies for Carboxamidoxime Formation from Indole-3-carboxaldehyde Nitriles or Related Derivatives
The conversion of a nitrile to a carboxamidoxime is a fundamental step in the synthesis of this compound. This transformation is typically achieved through the reaction of the corresponding indole-3-carbonitrile with hydroxylamine.
A common procedure involves treating the nitrile precursor with hydroxylamine hydrochloride in the presence of a base. The base, often an aqueous solution of sodium hydroxide or an organic base like triethylamine, is crucial for liberating the free hydroxylamine from its hydrochloride salt. The reaction is generally carried out in a protic solvent such as ethanol.
For instance, the synthesis of indole-3-carbaldehyde oxime derivatives can be accomplished by reacting indole-3-carbaldehyde with hydroxylamine hydrochloride. researchgate.net The reaction conditions can be varied, including the choice of base and solvent, to optimize the yield of the desired oxime. researchgate.net
A plausible reaction for the formation of an indole-3-carboxamidoxime from an indole-3-carbonitrile would involve similar conditions, as outlined in the hypothetical reaction table below.
Table 1: Hypothetical Reaction Conditions for Carboxamidoxime Formation
| Parameter | Condition |
|---|---|
| Starting Material | Indole-3-carbonitrile |
| Reagent | Hydroxylamine hydrochloride |
| Base | Sodium hydroxide or Triethylamine |
| Solvent | Ethanol/Water mixture |
| Temperature | Room temperature to reflux |
| Reaction Time | 2-24 hours |
N-Boc Protection Strategies for Indole Nitrogen
The introduction of a Boc group onto the indole nitrogen serves to protect it from unwanted side reactions during subsequent synthetic steps. This protection is a common strategy in the synthesis of complex indole derivatives. researchgate.netnih.govuky.edu
The N-protection of indoles with a Boc group is highly regioselective for the nitrogen atom. The standard method employs di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source. The reaction is typically facilitated by a base. The choice of base can range from weaker organic bases like 4-(dimethylamino)pyridine (DMAP) to stronger bases such as sodium hydride (NaH). sciencemadness.org The use of a strong base like NaH first deprotonates the indole nitrogen, forming a highly nucleophilic indolide anion, which then readily reacts with (Boc)₂O. sciencemadness.org This method ensures that the protection occurs specifically at the nitrogen. The inherent nucleophilicity of the indole nitrogen generally directs the reaction to the desired N-Boc product, even with milder bases. nih.govnih.gov
Optimizing the conditions for the introduction of the Boc group is essential for achieving high yields and purity. The reaction is influenced by the choice of solvent, base, and temperature.
Common solvents for this reaction include aprotic polar solvents like tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF). The selection of the base is critical; for instance, NaH in THF is a very effective combination for deprotonating the indole nitrogen prior to the addition of (Boc)₂O. sciencemadness.org Alternatively, catalytic amounts of DMAP in the presence of a stoichiometric amount of a tertiary amine base like triethylamine in a solvent such as dichloromethane (B109758) can also be effective. researchgate.net
The temperature of the reaction is typically maintained between 0 °C and room temperature. Lower temperatures are often preferred at the beginning of the reaction, especially when using highly reactive reagents like NaH, to control the reaction rate and minimize potential side reactions.
Table 2: Optimized Conditions for N-Boc Protection of Indole Derivatives
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Base | Sodium Hydride (NaH) | 4-(Dimethylamino)pyridine (DMAP) / Triethylamine (TEA) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 1-4 hours | 2-12 hours |
Total Synthesis and Multi-step Preparative Routes
The complete synthesis of this compound from simpler precursors involves a sequence of reactions that combines the methodologies described above.
A logical and efficient synthetic pathway to this compound would likely involve a two-step sequence starting from indole-3-carbonitrile.
N-Boc Protection: The first step would be the protection of the indole nitrogen of indole-3-carbonitrile using (Boc)₂O and a suitable base to yield 1-Boc-indole-3-carbonitrile. This initial protection step is crucial to prevent the indole NH from interfering in the subsequent conversion of the nitrile group.
Carboxamidoxime Formation: The second step would involve the conversion of the nitrile group in 1-Boc-indole-3-carbonitrile to the carboxamidoxime. This would be achieved by reacting it with hydroxylamine hydrochloride and a base, as previously described.
Such a procedure might involve the initial N-Boc protection of indole-3-carbonitrile. After the completion of this step, the hydroxylamine and base could be directly added to the same reaction vessel to facilitate the formation of the carboxamidoxime. This approach would save time and resources by reducing the number of workup and purification steps. However, the compatibility of the reagents and the potential for side reactions would need to be carefully evaluated and optimized. The development of such efficient synthetic strategies is an ongoing area of research in organic chemistry. amanote.comnih.gov
Chemical Reactivity and Transformative Chemistry of 1 Boc Indole 3 Carboxamidoxime
Reactions of the Amidoxime (B1450833) Moiety
The amidoxime functional group, characterized by the presence of both a hydroxylamino and an amino group on the same carbon atom, is a versatile precursor for the synthesis of various heterocyclic systems. researchgate.net Its reactivity is central to the transformative chemistry of 1-Boc-indole-3-carboxamidoxime.
Acylation and Alkylation of Amidoximes
Amidoximes can undergo acylation and alkylation on the oxime oxygen, a key step in many synthetic pathways. The O-acylation of amidoximes, often using activated carboxylic acid derivatives like acid chlorides or anhydrides, yields O-acylamidoxime intermediates. researchgate.net These intermediates are frequently not isolated but are crucial for subsequent cyclization reactions. mdpi.com Similarly, O-alkylation can enhance the lipophilicity and bioavailability of amidoxime-containing compounds, a strategy sometimes employed in medicinal chemistry. researchgate.net
Cyclization Reactions Leading to Heterocycles (e.g., 1,2,4-oxadiazoles, 1,2,5-oxadiazoles)
The most prominent reaction of the amidoxime moiety in this compound is its cyclization to form various five-membered heterocycles, particularly 1,2,4-oxadiazoles.
1,2,4-Oxadiazoles: The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a common transformation. This is typically achieved through the condensation of the amidoxime with a carbonyl compound, such as a carboxylic acid, ester, or aldehyde, followed by cyclodehydration. researchgate.netnih.gov A variety of reagents and conditions can be employed to facilitate this process. For instance, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) can be used to react amidoximes with carboxylic acids. nih.gov Another effective method involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst for the cyclization of intermediate O-acylamidoximes. nih.govresearchgate.net One-pot syntheses have also been developed, for example, by reacting amidoximes with esters in a superbasic medium like NaOH/DMSO, or with aldehydes under similar conditions. researchgate.netmdpi.com
Table 1: Selected Methods for 1,2,4-Oxadiazole (B8745197) Synthesis from Amidoximes
| Reactant | Reagents/Catalyst | Conditions | Product | Ref. |
| Carboxylic Acid | EDC.HCl, then heat | Dichloromethane (B109758), 0–30 °C then 110 °C | 1,2,4-Oxadiazole | nih.gov |
| Carboxylic Acid Ester | NaOH/DMSO | Room Temperature | 1,2,4-Oxadiazole | researchgate.net |
| Aldehyde | NaOH/DMSO | Room Temperature, Air | 1,2,4-Oxadiazole | mdpi.com |
| O-Acylamidoxime | Tetrabutylammonium Fluoride (TBAF) | Reflux in THF | 1,2,4-Oxadiazole | researchgate.net |
1,2,5-Oxadiazoles (Furazans): While the formation of 1,2,4-oxadiazoles is more common from amidoximes, 1,2,5-oxadiazoles can be synthesized from related starting materials like bisoximes. For example, 1,1'-carbonyldiimidazole (B1668759) can induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from bisoximes at room temperature. organic-chemistry.org
Reduction Reactions of the Amidoxime Group
The amidoxime group can be reduced to form the corresponding amidine. This transformation is significant as amidoximes are often considered prodrugs of amidines. researchgate.netresearchgate.net The in vivo reduction is believed to be carried out by the mitochondrial Amidoxime Reducing Component (mARC). researchgate.net In a laboratory setting, this reduction can be achieved using various chemical reagents, although specific conditions for this compound are not extensively detailed in the provided search results. However, the conversion of an imidate to a carboxamidoxime, followed by further reaction, has been noted as a synthetic route. nih.gov
Reactivity as a Nucleophile and Ligand
The amidoxime moiety possesses nucleophilic character due to the lone pairs on its nitrogen and oxygen atoms. The amino group can act as a nucleophile in various reactions. Furthermore, amidoximes are known to be effective ligands, capable of coordinating with metal ions. This property is extensively studied for applications like the extraction of uranium from seawater, but also has implications in coordination chemistry and catalysis. researchgate.net
Transformations Involving the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the indole (B1671886) nitrogen. Its removal is a common and crucial step in multi-step syntheses to unveil the N-H functionality for further reactions or to obtain the final target molecule. acsgcipr.org
Deprotection Strategies and Conditions for Boc Group Removal
A variety of methods exist for the cleavage of the N-Boc group from indole derivatives, ranging from strongly acidic conditions to neutral, thermal, and microwave-assisted protocols. researchgate.netgoogleapis.com The choice of method often depends on the sensitivity of other functional groups present in the molecule.
Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCE) are commonly used for Boc deprotection. acsgcipr.orgnih.gov Other acidic reagents include sulfuric acid or methanesulfonic acid. acs.org A key consideration with acidic methods is the generation of the tert-butyl cation, which can lead to undesired side reactions like alkylation of nucleophilic sites on the substrate. acsgcipr.org To mitigate this, scavengers are often added.
Neutral and Mildly Basic Conditions: For substrates sensitive to strong acids, alternative methods are available.
Thermal Deprotection: Simple thermolysis, sometimes on a solid support like silica (B1680970) gel, can cleanly remove the Boc group, often without the need for a solvent. researchgate.netscirp.org
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can effect Boc removal under neutral conditions, often accelerated by heating or microwave irradiation. googleapis.comgoogle.com This method is particularly clean as the product can often be isolated by simple solvent evaporation. googleapis.com
Basic Conditions: A catalytic amount of a base like sodium methoxide (B1231860) (NaOMe) in methanol (B129727) can achieve deprotection at room temperature. researchgate.net
Mechanochemical Methods: Solvent-free ball milling with p-toluenesulfonic acid provides a rapid and efficient method for N-Boc removal at room temperature. scirp.org
Table 2: Common Deprotection Conditions for N-Boc Indoles
| Reagent/Condition | Solvent | Temperature | Notes | Ref. |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCE) | Room Temperature | Standard, effective method. | nih.gov |
| Montmorillonite K10 | Acetonitrile | Reflux | Solid acid catalyst, selective for aromatic N-Boc. | researchgate.net |
| Thermolysis | None or Silica Gel | ~180-185 °C or 50 °C (Silica) | Solvent-free method. | researchgate.netscirp.org |
| 2,2,2-Trifluoroethanol (TFE) | TFE | Reflux or Microwave | Neutral conditions, clean work-up. | googleapis.comgoogle.com |
| Sodium Methoxide (NaOMe) | Methanol | Room Temperature | Mildly basic conditions. | researchgate.net |
| p-Toluenesulfonic Acid | Solvent-free (Ball Mill) | Room Temperature | Rapid, mechanochemical method. | scirp.org |
The ability to selectively remove the Boc group from the indole nitrogen while other protecting groups remain intact is a key advantage in complex molecule synthesis. researchgate.netgoogleapis.com
Orthogonal Protection Schemes for Indole Nitrogen in Multi-functionalized Analogs
In the synthesis of complex molecules containing the indole scaffold, the protection of the indole nitrogen is often crucial to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability under a variety of reaction conditions, particularly those involving nucleophiles and bases. organic-chemistry.org Its utility is significantly enhanced in the context of orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others. wikipedia.org
A classic example of an orthogonal protection scheme involves the use of the Boc group in conjunction with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgwikipedia.org This strategy is a cornerstone of solid-phase peptide synthesis, particularly when incorporating tryptophan residues. peptide.com The indole nitrogen of tryptophan can be protected with a Boc group, which is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group from the N-terminus of the growing peptide chain. wikipedia.orgpeptide.com The Boc group is later removed under acidic conditions, such as with trifluoroacetic acid (TFA). peptide.com
Beyond peptide synthesis, orthogonal strategies are employed in the construction of other multi-functionalized indole analogs. For instance, a synthetic route to 3,4-diaminoindoles utilized an orthogonal protection scheme where the indole nitrogen was protected with a Boc group, while an exocyclic amine was protected with a benzyloxycarbonyl (Cbz) group. acs.org The Cbz group can be removed by hydrogenolysis, conditions to which the N-Boc group is stable. Conversely, the N-Boc group can be selectively cleaved using acid without affecting the Cbz group. This differential reactivity allows for the sequential and selective functionalization of the two different nitrogen atoms within the molecule. acs.org
The stability of the Boc group to most nucleophilic and basic conditions makes it compatible with a wide range of other protecting groups, such as silyl (B83357) ethers (e.g., TBS), benzyl (B1604629) ethers (Bn), and acetals, enabling chemists to devise sophisticated synthetic routes to complex indole-containing targets. organic-chemistry.org
Reactivity of the Indole Ring System
The indole ring is an electron-rich aromatic system, which makes it highly susceptible to electrophilic attack. The reactivity is not uniform across the ring; the pyrrole (B145914) part of the bicyclic system is significantly more reactive than the benzene (B151609) portion.
Electrophilic Aromatic Substitution on the Indole Core
The site of highest electron density and greatest reactivity towards electrophiles in the indole ring is the C3 position. ic.ac.ukquimicaorganica.org This preference is explained by the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed upon attack at C3, without disrupting the aromaticity of the benzene ring. ic.ac.uk
In the case of this compound, the C3 position is already substituted. Therefore, electrophilic aromatic substitution will be directed to other positions on the ring. The N-Boc group, being electron-withdrawing, deactivates the indole ring towards electrophilic attack compared to an N-H or N-alkyl indole. However, substitution is still feasible under appropriate conditions. When the C3 position is blocked, electrophilic attack often occurs at the C2, C4, or C6 positions.
Common electrophilic substitution reactions for indoles include:
Halogenation: N-Protected indoles can be halogenated at various positions. For example, dinitrile derivatives of indole have been shown to undergo efficient bromination at the C3 position with N-bromosuccinimide (NBS). nih.gov In a C3-substituted system, halogenation would be expected at other sites.
Nitration: Nitration of indoles requires mild conditions to prevent polymerization and oxidation. A common reagent is benzoyl nitrate (B79036) or a mixture of nitric acid and acetic anhydride. quimicaorganica.org
Sulfonation: Sulfonation is typically achieved using a pyridine-SO₃ complex to avoid the harsh conditions of fuming sulfuric acid. quimicaorganica.org
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (CHO) onto the indole ring, typically at C3. ekb.egsioc-journal.cn It is one of the most reliable methods for formylating indoles, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). ekb.egresearchgate.net For a C3-substituted indole, formylation at other positions is less common but can be achieved.
The presence of the N-Boc group can influence the regioselectivity of these reactions, and its deactivating effect often necessitates more forcing conditions compared to unprotected indoles.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling for derivatives)
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including indoles. mdpi.comnih.gov The N-Boc protecting group is generally stable under the conditions of many common cross-coupling reactions and can be advantageous for achieving high yields and specific regioselectivity. acs.org
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For N-Boc-indole derivatives, this typically involves coupling a halogenated indole (e.g., at C2, C4, C5, C6, or C7) with a boronic acid or ester. The N-Boc group can enhance the stability of indolylboronates and prevent side reactions at the indole nitrogen. clockss.org
Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds. acs.orgrsc.org It is widely used for the N-arylation of indoles, coupling the indole nitrogen with aryl halides or triflates. While the nitrogen of this compound is already protected, halo-derivatives of this compound could be coupled with amines at various positions on the indole ring. The development of specialized ligands has expanded the scope of this reaction to include even hindered coupling partners. acs.org In some cases, protecting the indole nitrogen with a Boc group has been shown to be crucial for the success of the coupling reaction, preventing the instability of the unprotected starting material under the reaction conditions. acs.org
Heck Coupling: This reaction couples the indole ring with alkenes. It typically requires a halogen or triflate on the indole ring as a handle for the palladium catalyst.
Carbonylative Coupling: Palladium catalysts can also facilitate the introduction of a carbonyl group. For example, 1-Boc-indolylborates have been used in carbonylative cross-coupling reactions with propargyl carbonates to produce functionalized ketones. clockss.org
These palladium-catalyzed methods provide versatile pathways for elaborating the this compound core, allowing for the synthesis of a diverse library of derivatives by forming C-C, C-N, and C-O bonds at various positions of the indole ring.
Stereochemical Considerations in Derivatives (if applicable)
The parent molecule, this compound, is achiral and does not possess any stereocenters. However, stereochemistry becomes an important consideration in its derivatives.
The amidoxime functional group itself can exhibit geometric isomerism (E/Z isomerism) about the C=N double bond. The specific isomer formed during synthesis can sometimes be controlled by the reaction conditions, and the two isomers may have different chemical reactivity and biological activity.
Furthermore, reactions on the this compound scaffold can introduce chiral centers. For example:
Reduction of a ketone derivative could generate a chiral alcohol.
Addition of a nucleophile to an imine derived from the amidoxime could create a new stereocenter.
Cycloaddition reactions involving the indole ring or substituents could generate multiple stereocenters. hud.ac.uk
When synthesizing chiral derivatives, chemists may use chiral catalysts, chiral auxiliaries, or stereoselective reagents to control the absolute stereochemistry of the newly formed centers. The relative and absolute stereochemistry of these derivatives can have a profound impact on their biological properties, as enantiomers or diastereomers often interact differently with chiral biological targets like enzymes and receptors.
1 Boc Indole 3 Carboxamidoxime As a Precursor in Advanced Organic Synthesis
Development of Complex Heterocyclic Systems
The unique reactivity of the amidoxime (B1450833) group in 1-Boc-indole-3-carboxamidoxime serves as a linchpin for the synthesis of various fused and linked heterocyclic structures. This precursor provides a direct route to novel chemical entities with potential biological activities.
This compound is an excellent precursor for the synthesis of 3-(1,2,4-oxadiazol-5-yl)-1H-indole derivatives. The most common and efficient method involves the cyclocondensation of the amidoxime with a carboxylic acid or its activated form, such as an acid chloride or anhydride. This reaction proceeds through an initial O-acylation of the amidoxime, followed by a cyclodehydration step to form the stable 1,2,4-oxadiazole (B8745197) ring. nih.govacs.org
The general synthetic pathway is robust and tolerates a wide variety of functional groups on the carboxylic acid partner, allowing for the introduction of diverse substituents at the 3-position of the oxadiazole ring. One-pot procedures, often utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or activating agents like carbonyldiimidazole (CDI) in aprotic solvents, have been developed to streamline this process. mdpi.com
| Reagent Class | Specific Example | Typical Conditions | Notes |
|---|---|---|---|
| Carboxylic Acids | Benzoic Acid | EDC, HOAt, DMF, 100°C | Forms an O-acylamidoxime intermediate before cyclization. acs.org |
| Acid Chlorides | Acetyl Chloride | Pyridine or NaOH/DMSO | Often proceeds rapidly at room temperature. mdpi.com |
| Anhydrides | Acetic Anhydride | Heat or base catalysis | Efficient for symmetrical oxadiazoles. mdpi.com |
| Aldehydes | Benzaldehyde | Oxidative conditions (e.g., I2, K2CO3) | An alternative route involving oxidative cyclization. |
While direct cyclization of the amidoxime moiety to form additional rings fused to the indole (B1671886) core is less common, this compound can be chemically transformed into other functional groups that are well-suited for constructing polycyclic systems. For instance, the amidoxime can be converted to a nitrile or an ester. These functionalities are staples in indole chemistry for building complex, fused-ring systems.
Indole derivatives, such as indole-2-carboxamide, are known precursors for creating polycyclic frameworks through intramolecular and intermolecular cyclization reactions. rsc.org Similarly, an indole-3-carboxylic ester derived from the subject compound could undergo reactions like the Bischler-Napieralski or Pictet-Spengler reaction after appropriate side-chain elaboration, leading to the formation of β-carboline or other polycyclic indole alkaloid skeletons. The N-Boc group provides stability during these transformations and can be removed under acidic conditions to allow for further functionalization.
Elaboration into Diverse Chemical Libraries
The amenability of this compound to robust, high-throughput synthetic methods makes it an attractive starting material for generating libraries of indole-containing compounds for screening and drug discovery.
Parallel synthesis, which involves the simultaneous synthesis of a large number of compounds in a spatially separated manner (e.g., in microtiter plates), is readily applicable to this compound. The one-pot synthesis of 1,2,4-oxadiazoles is particularly well-suited for this approach. acs.org By reacting the common precursor, this compound, with a diverse set of carboxylic acids in an array format, a library of 3,5-disubstituted indole-oxadiazoles can be rapidly generated. acs.orgtandfonline.com This strategy allows for the systematic exploration of the chemical space around the indole scaffold by varying the R-group on the carboxylic acid.
| Step | Action | Details |
|---|---|---|
| 1. Dispensing | Dispense stock solution of this compound into each well of a microtiter plate. | Automated liquid handlers ensure precision and speed. |
| 2. Building Block Addition | Add a unique carboxylic acid (R-COOH) from a building block library to each well. | Creates a unique reaction in each well. |
| 3. Reagent Addition | Add coupling agents (e.g., EDC/HOAt) and solvent (e.g., DMF) to all wells. | Initiates the condensation reaction. |
| 4. Reaction & Cyclization | Heat the plate to facilitate O-acylation followed by cyclodehydration. | Typically 80-120°C for several hours. |
| 5. Workup & Purification | Parallel workup (e.g., liquid-liquid extraction) and purification (e.g., mass-directed HPLC). | Yields a library of purified individual compounds. |
Combinatorial chemistry aims to generate vast numbers of compounds in mixtures or as individual compounds for high-throughput screening. sioc-journal.cn The synthesis of 1,2,4-oxadiazoles from nitriles (which can be converted to amidoximes in situ) and carboxylic acids is a proven methodology in combinatorial chemistry, including DNA-encoded library (DEL) synthesis. nih.gov this compound, as a pre-formed amidoxime, simplifies this process. It can be used as a stable starting material in split-pool synthesis on solid support or in solution-phase combinatorial approaches to rapidly build large, focused libraries of indole derivatives, accelerating the hit identification phase in drug discovery. tandfonline.com
Utilization in Scaffold-Hopping and Bioisosteric Replacement Studies
The derivatives synthesized from this compound are highly valuable in medicinal chemistry for lead optimization. The indole-oxadiazole scaffold, in particular, is a prime candidate for scaffold-hopping and bioisosteric replacement strategies.
Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold to discover new chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. nih.govmdpi.com For example, an indole-2-carboxylic acid scaffold, a known chemotype in certain inhibitors, could potentially be replaced with an indole-3-(1,2,4-oxadiazole) moiety to explore new binding interactions or physicochemical properties. mdpi.com
Bioisosteric replacement is the substitution of one functional group with another that retains similar biological activity. The 1,2,4-oxadiazole ring is a well-established and widely used bioisostere for ester and amide functionalities. It is more resistant to hydrolytic cleavage by esterases and amidases, which can significantly improve the metabolic stability and pharmacokinetic profile of a drug candidate. Therefore, an indole-oxadiazole synthesized from this compound can be designed as a stable replacement for a known indole-carboxamide or indole-carboxylate drug, potentially leading to superior therapeutic agents.
| Compound Name |
|---|
| This compound |
| 3-(1,2,4-oxadiazol-5-yl)-1H-indole |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) |
| Carbonyldiimidazole (CDI) |
| Indole-2-carboxamide |
| Indole-3-carboxylic ester |
Amidoxime as a Carboxylic Acid Bioisostere in Molecular Design
In medicinal chemistry, the strategic replacement of a functional group with another that retains similar biological activity while improving physicochemical properties is a cornerstone of drug design. This principle, known as isosteric or bioisosteric replacement, is frequently applied to the carboxylic acid moiety. drughunter.comnih.gov While essential for interacting with many biological targets, the carboxylic acid group can introduce undesirable characteristics, such as poor membrane permeability, metabolic instability, and potential toxicity. drughunter.comnih.govnih.gov
Table 1: Comparison of Carboxylic Acid and Common Bioisosteres
| Functional Group | Typical pKa | Key Features |
|---|---|---|
| Carboxylic Acid | ~3–5 | Anionic at physiological pH, strong H-bond donor/acceptor. acs.org |
| Tetrazole | ~4.5–5 | Anionic at physiological pH, metabolically stable. nih.gov |
| Hydroxamic Acid | ~8–9 | Moderately acidic, strong metal-chelating properties. nih.gov |
| Amidoxime | Varies | Can act as H-bond donor/acceptor, precursor to heterocycles. researchgate.net |
| Acylsulfonamide | ~2–4 | Strongly acidic, can improve metabolic stability. acs.org |
Indole Scaffold as a Privileged Structure
The term "privileged structure" was introduced to define molecular scaffolds capable of providing useful ligands for diverse biological receptors. ingentaconnect.com The indole scaffold is a quintessential example of such a structure, appearing in a vast number of natural products, pharmaceuticals, and agrochemicals. eurekaselect.comnih.govbeilstein-journals.org Its prevalence stems from its versatile chemical nature and its ability to mimic the structure of the amino acid tryptophan, allowing it to interact with a wide range of biological targets. eurekaselect.comchula.ac.th
The indole nucleus is a common feature in many alkaloids, the neurotransmitter serotonin, and plant hormones. nih.govmdpi.com This has spurred extensive research into indole chemistry, leading to synthetic compounds with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antihypertensive activities. eurekaselect.commdpi.comresearchgate.net The indole ring's nitrogen atom can act as a hydrogen bond donor, a crucial interaction for anchoring ligands to proteins, while the bicyclic aromatic system can engage in hydrophobic and π-stacking interactions. mdpi.com Its amenability to functionalization at various positions allows medicinal chemists to fine-tune the pharmacological profile of indole-based compounds. nih.gov
Table 2: Selected FDA-Approved Drugs Featuring the Indole Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Indomethacin | Anti-inflammatory nih.gov |
| Ondansetron | Antiemetic (5-HT3 antagonist) eurekaselect.comnih.gov |
| Tadalafil | Erectile Dysfunction (PDE5 inhibitor) nih.gov |
| Frovatriptan | Antimigraine (5-HT1D agonist) eurekaselect.comnih.gov |
| Sertindole | Antipsychotic (5-HT2A antagonist) ingentaconnect.com |
Design Principles for Targeting Biological Macromolecules
Rational Design of Ligands Based on Indole-Amidoxime Scaffolds
The combination of the privileged indole scaffold with the versatile amidoxime functional group provides a powerful platform for the rational design of novel therapeutic agents. rug.nl This hybrid approach allows medicinal chemists to create molecules that simultaneously leverage the indole's ability to bind to a wide range of receptors and the amidoxime's favorable physicochemical properties as a carboxylic acid bioisostere. nih.govresearchgate.netmdpi.com
The design process often begins by identifying a known ligand or natural product containing an indole core that interacts with a target of interest, such as a protein kinase, G-protein coupled receptor (GPCR), or DNA. mdpi.comresearchgate.net If that ligand also contains a carboxylic acid crucial for its activity, the indole-amidoxime scaffold becomes an attractive template for optimization. By replacing the carboxylic acid with an amidoxime, chemists can explore new chemical space, potentially improving properties like cell permeability or metabolic stability while maintaining or enhancing binding affinity. drughunter.com Furthermore, the amidoxime group itself can be a precursor for other five-membered heterocycles, like 1,2,4-oxadiazoles, adding another layer of structural diversity to the design process. researchgate.net
Exploration of Interactions with Biological Targets
Compounds built on the indole-amidoxime scaffold have been investigated for their interactions with various biological targets, demonstrating a range of pharmacological activities. nih.gov The indole portion of the molecule typically serves as the primary anchoring motif, inserting into hydrophobic pockets or forming key hydrogen bonds and π-stacking interactions within the target protein. mdpi.com The amidoxime group, or a heterocycle derived from it, can then form additional interactions, often mimicking those of a native carboxylic acid group by engaging with positively charged amino acid residues like arginine or lysine. drughunter.com
For example, studies on amidoxime-substituted heterocycles have demonstrated their potential as antiproliferative agents. nih.govnih.gov In one study, quinoline (B57606) amidoximes showed strong inhibitory effects on lung adenocarcinoma (A549), cervical carcinoma (HeLa), and colorectal adenocarcinoma (SW620) cells. nih.gov The interactions of such compounds with DNA have also been explored, with some amidine and amidoxime derivatives showing the ability to bind within the minor groove of DNA or to act as intercalating agents. nih.gov These findings underscore the potential of the indole-amidoxime scaffold to generate compounds that can modulate the function of critical biological macromolecules through a variety of interaction modes.
Table 3: Antiproliferative Activity of Selected Amidoxime-Containing Heterocycles
| Compound Type | Cell Line | Activity (IC50) |
|---|---|---|
| Quinoline Amidoxime (18) | A549 (Lung) | 6.52 µM nih.gov |
| Quinoline Amidoxime (20) | HeLa (Cervical) | 7.15 µM nih.gov |
| Quinoline Amidoxime (20) | SW620 (Colorectal) | 7.24 µM nih.gov |
Contributions to Novel Synthetic Methodologies
This compound is a valuable precursor in the synthesis of more complex nitrogen-containing heterocycles. rsc.orgnih.gov The amidoxime functional group is particularly well-suited for constructing five-membered rings, with the synthesis of 1,2,4-oxadiazoles being one of its most common and important applications. researchgate.netnih.gov
The general strategy involves the reaction of the amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester) to form an O-acylamidoxime intermediate. nih.gov This intermediate then undergoes a cyclodehydration reaction, often promoted by heat or a base, to yield the 3,5-disubstituted 1,2,4-oxadiazole ring. nih.govmdpi.com The use of this compound allows for the direct attachment of the indole moiety at the 3-position of the oxadiazole ring. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen ensures compatibility with various reaction conditions and can be readily removed in a subsequent step if the free indole N-H is desired for biological activity or further functionalization. This methodology provides a reliable and modular route to a diverse library of indole-heterocycle conjugates for screening in drug discovery programs. nih.gov
Table 4: Synthesis of 1,2,4-Oxadiazoles from Amidoxime Precursors
| Amidoxime Precursor | Reagents | Conditions | Product |
|---|---|---|---|
| Aryl Amidoxime | Carboxylic Acid Methyl Ester, NaOH/DMSO | Room Temperature, 4-24h | 3-Aryl-5-substituted-1,2,4-oxadiazole nih.gov |
| Aryl Amidoxime | Carboxylic Acid, Vilsmeier Reagent | Not specified | 3-Aryl-5-substituted-1,2,4-oxadiazole nih.gov |
| Aryl Amidoxime | Organic Nitrile, PTSA-ZnCl2 | Not specified | 3,5-Disubstituted-1,2,4-oxadiazole organic-chemistry.org |
| DNA-conjugated Aryl Nitrile | 1. Hydroxylamine (B1172632) 2. Carboxylic Acid 3. Heat | 90 °C, pH 9.5 buffer | DNA-conjugated 1,2,4-oxadiazole nih.gov |
Spectroscopic and Analytical Characterization of 1 Boc Indole 3 Carboxamidoxime and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. For 1-Boc-indole-3-carboxamidoxime, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for complete structural elucidation.
¹H NMR and ¹³C NMR for Structural Elucidation
¹H NMR (Proton NMR) spectroscopy would provide information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
Boc Group: A characteristic sharp singlet, integrating to 9 protons, would be expected in the upfield region (typically around 1.6 ppm) for the tert-butyl group.
Indole (B1671886) Ring Protons: The protons on the indole core would appear in the aromatic region (approximately 7.0-8.5 ppm). These would present as a complex pattern of doublets and triplets, reflecting their coupling with adjacent protons. For instance, the H2 proton on the indole ring often appears as a distinct singlet.
Amidoxime (B1450833) Protons: The protons of the amidoxime group (-C(NH₂)=NOH) would likely appear as two distinct, broad singlets. The -NH₂ protons' chemical shift can vary, while the -OH proton signal is often found further downfield and can also be broad.
¹³C NMR (Carbon-13 NMR) spectroscopy identifies all unique carbon atoms in the molecule.
Boc Group: Two distinct signals would be anticipated: one for the quaternary carbon of the tert-butyl group (around 80-85 ppm) and another for the three equivalent methyl carbons (around 28 ppm). The carbonyl carbon of the Boc protecting group would appear further downfield (around 150 ppm).
Indole Ring Carbons: The eight carbon atoms of the indole ring would produce signals in the aromatic region (approximately 110-140 ppm).
Carboxamidoxime Carbon: The carbon atom of the C=NOH group would be expected in the range of 145-155 ppm.
A hypothetical data table for the primary NMR analysis is presented below, based on typical chemical shifts for similar structures.
| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |
| C(CH₃)₃ | 1.6 (s, 9H) | 28.3 |
| C(CH₃)₃ | - | 84.5 |
| Boc C=O | - | 149.8 |
| Indole H2 | 8.2 (s, 1H) | 125.0 |
| Indole H4-H7 | 7.2-8.1 (m, 4H) | 115-136 |
| Amidoxime NH₂ | 5.8 (br s, 2H) | - |
| Amidoxime OH | 9.5 (br s, 1H) | - |
| Amidoxime C=N | - | 150.5 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would be crucial for assigning the adjacent protons within the aromatic system of the indole ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It allows for the definitive assignment of each proton to its corresponding carbon atom in the indole ring and the Boc group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most powerful tool for assembling the complete structure. Key correlations would include those between the H2 proton and the C3/C3a carbons, and between the indole protons and the carbons of the Boc group, confirming the site of protection.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can be used to confirm the stereochemistry and conformation of the molecule, for example, by showing spatial proximity between protons on the indole ring and the tert-butyl group.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition. For this compound, the expected molecular formula is C₁₄H₁₇N₃O₃. HRMS would be used to confirm this by matching the experimentally measured mass to the calculated exact mass.
Table of Expected HRMS Data
| Formula | Ion Type | Calculated Exact Mass | Expected Measured Mass |
|---|---|---|---|
| C₁₄H₁₇N₃O₃ | [M+H]⁺ | 276.1343 | ~276.1343 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
In MS/MS analysis, the molecular ion is isolated and then fragmented to produce a series of daughter ions. The pattern of fragmentation provides valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would be expected:
Loss of the Boc group: A primary and very common fragmentation pathway for Boc-protected compounds is the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire tert-butoxycarbonyl group (C₅H₉O₂, 101 Da).
Indole Ring Fragmentation: Cleavage of the indole ring or the amidoxime side chain would produce further characteristic fragments.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
N-H and O-H Stretching: Broad absorption bands would be expected in the region of 3200-3500 cm⁻¹ corresponding to the N-H stretches of the amidoxime's amino group and the O-H stretch of the oxime.
C-H Stretching: Absorptions just below 3000 cm⁻¹ would indicate the C-H bonds of the tert-butyl group, while those above 3000 cm⁻¹ would correspond to the aromatic C-H bonds of the indole ring.
C=O Stretching: A strong, sharp absorption band around 1725-1745 cm⁻¹ is a key indicator of the carbonyl (C=O) group in the Boc protector.
C=N Stretching: The carbon-nitrogen double bond of the amidoxime would likely show an absorption in the 1640-1680 cm⁻¹ region.
C=C Stretching: Aromatic C=C bond vibrations from the indole ring would appear in the 1450-1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within conjugated systems. The indole ring is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound, typically measured in a solvent like methanol (B129727) or ethanol, would be expected to show characteristic absorption maxima (λ_max) similar to other indole derivatives, generally in the range of 220-300 nm. mdpi.com
Characteristic Vibrational Frequencies of Functional Groups
Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups present in this compound. The spectrum is a composite of the characteristic vibrations of the N-Boc protected indole ring and the carboxamidoxime moiety.
The N-H stretching vibration of the indole ring is typically observed around 3406 cm⁻¹ in unsubstituted indole. researchgate.net However, in this compound, this peak is absent due to the substitution of the indole nitrogen with the tert-butoxycarbonyl (Boc) protecting group. The characteristic vibrations for the key functional groups are detailed below.
Boc-Protecting Group: The Boc group exhibits a strong carbonyl (C=O) stretching band, which is a prominent feature in the IR spectrum. This absorption typically appears in the range of 1670-1760 cm⁻¹. For indole derivatives, this peak can be found around 1683 cm⁻¹. mdpi.com
Indole Ring System: The indole nucleus shows characteristic C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹. iosrphr.org Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1620 cm⁻¹ region. researchgate.net Specifically, peaks around 1616 cm⁻¹ and 1456 cm⁻¹ are attributed to C-C stretching within the ring. researchgate.net
Carboxamidoxime Group: The amidoxime functional group (-C(NH₂)=NOH) presents several characteristic bands. The O-H stretch of the oxime is typically broad and found between 3200-3600 cm⁻¹. The N-H stretching of the primary amine (NH₂) appears as two bands in the 3300-3500 cm⁻¹ region. The C=N double bond stretch is observed in the 1640-1690 cm⁻¹ range, which may overlap with other absorptions.
The following table summarizes the expected vibrational frequencies for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |
| Amine (Amidoxime) | N-H Stretch | 3300 - 3500 | iosrphr.org |
| Oxime (Amidoxime) | O-H Stretch (Broad) | 3200 - 3600 | researchgate.net |
| Boc Group | C=O Stretch | 1670 - 1760 | mdpi.com |
| Aromatic Ring | C-H Stretch | > 3000 | iosrphr.org |
| Imine (Amidoxime) | C=N Stretch | 1640 - 1690 | impactfactor.org |
| Aromatic Ring | C=C Stretch | 1450 - 1620 | researchgate.net |
Electronic Transitions and Aromaticity Probing
UV-Visible spectroscopy of indole and its derivatives provides information on their electronic structure. The UV spectrum of indole in methanol typically displays two main absorption bands around 270-280 nm and a shorter wavelength band near 220 nm, which are attributed to π→π* transitions within the aromatic system. researchdata.edu.aunih.gov
For N-protected indoles, such as 1-Boc-indole, these transitions can be slightly shifted. The absorption maximum (λmax) for natural indole is observed at 270 nm. nih.govacs.org The introduction of the Boc group at the N-1 position can influence the electronic distribution of the indole ring. Furthermore, the carboxamidoxime group at the C-3 position acts as an auxochrome, which can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. The electronic spectrum is key to understanding the extent of conjugation and the aromatic character of the molecule.
Computational studies and experimental data on related BN indoles show λmax values ranging from 270 nm to 292 nm, highlighting how substitutions on the indole ring system affect the electronic absorption spectra. nih.govacs.org The transitions are generally assigned to the π-electron system of the bicyclic indole core.
| Compound Type | λmax (nm) | Solvent | Transition Type | Source(s) |
| Indole | 270 | Methanol | π→π | researchdata.edu.aunih.gov |
| BN Indole Analogs | 282 - 292 | Not Specified | π→π | nih.govacs.org |
| Indole Derivatives | 292 | Not Specified | π→π* | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
While a specific public crystal structure for this compound was not identified in the reviewed literature, X-ray crystallography on analogous indole derivatives provides a robust framework for predicting its solid-state characteristics. aablocks.com This technique is unparalleled for determining precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice.
Crystal Packing and Intermolecular Interactions
The molecular structure of this compound features multiple sites capable of forming hydrogen bonds, which are expected to dominate its crystal packing. The amidoxime group, with its -NH₂ and -OH functionalities, can act as both a hydrogen bond donor and acceptor. The carbonyl oxygen of the Boc group is a strong hydrogen bond acceptor.
It is anticipated that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. For instance, the amidoxime's hydroxyl group could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule's Boc group. Similarly, the -NH₂ group could engage in hydrogen bonding with the nitrogen or oxygen atoms of the amidoxime group on an adjacent molecule. researchgate.net Such interactions often lead to the formation of complex three-dimensional supramolecular networks, as seen in related heterocyclic structures. researchgate.net
Conformational Analysis
In the solid state, the indole ring system is expected to be essentially planar. The substituents at the N-1 and C-3 positions will adopt specific conformations to minimize steric hindrance. The bulky tert-butyl group of the Boc substituent will likely be oriented to avoid steric clashes with the indole ring.
Analysis of related structures suggests that there is rotational freedom around the C3-C(amidoxime) and N1-C(Boc) single bonds. soton.ac.uk The specific torsion angles adopted in the crystal would be a balance between minimizing intramolecular steric repulsion and maximizing favorable intermolecular packing and hydrogen bonding interactions. The conformation of the amidoxime group itself, specifically the orientation around the C=N double bond, can exist in (E) or (Z) isomeric forms, which would be resolved by X-ray analysis. googleapis.com
Computational and Theoretical Investigations of 1 Boc Indole 3 Carboxamidoxime
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and geometry of a molecule. tandfonline.comsemanticscholar.orgresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d) or 6-31+G(d,p), to achieve a balance between accuracy and computational cost. tandfonline.comniscpr.res.inresearchgate.net
Geometry Optimization and Electronic Structure Calculations
A primary step in any quantum chemical study is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to a minimum on the potential energy surface. For 1-Boc-indole-3-carboxamidoxime, this would involve calculating the precise bond lengths, bond angles, and dihedral angles for the indole (B1671886) core, the tert-butyloxycarbonyl (Boc) protecting group, and the carboxamidoxime functional group.
The resulting data provides a detailed picture of the molecule's ground-state conformation. Electronic structure calculations further reveal key electronic properties such as the distribution of electron density, atomic charges (e.g., Mulliken charges), and the molecular electrostatic potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. semanticscholar.orgresearchgate.net
Table 1: Representative Data from Geometry Optimization of this compound The following table is illustrative of the types of parameters that would be determined through DFT-based geometry optimization. Actual values would require a dedicated computational study.
| Parameter Type | Atoms Involved | Expected Calculated Value |
|---|---|---|
| Bond Length | N1-C2 (Indole Ring) | ~1.38 Å |
| C3-C(amidoxime) | ~1.47 Å | |
| N(oxime)-O | ~1.41 Å | |
| N1-C(Boc) | ~1.40 Å | |
| Bond Angle | C2-N1-C7a (Indole Ring) | ~108° |
| N1-C3-C(amidoxime) | ~126° | |
| C(amidoxime)-N(oxime)-O | ~111° | |
| Dihedral Angle | C2-N1-C(Boc)=O(Boc) | Defines Boc group orientation |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron donor, while the LUMO is the electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. niscpr.res.in A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. Analysis of the spatial distribution of these orbitals would show that for this compound, the HOMO is likely localized on the electron-rich indole ring, while the LUMO may be distributed across the carboxamidoxime moiety and the indole system. This information is vital for predicting how the molecule will interact with other chemical species. semanticscholar.orgresearchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties This table illustrates the typical quantum chemical descriptors derived from FMO analysis.
| Property | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential. | A higher energy value indicates stronger electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity. | A lower energy value indicates stronger electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference (LUMO - HOMO). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high polarizability. |
Prediction of Spectroscopic Properties
Quantum chemical calculations can predict various spectroscopic properties, providing theoretical spectra that can be used to interpret and validate experimental results. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the functional groups, such as the C=O stretch of the Boc group, the N-H and O-H stretches of the amidoxime (B1450833) group, and the various vibrations of the indole ring. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure.
Molecular Dynamics Simulations
While quantum mechanics provides a static, ground-state picture, molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as solvents.
Conformational Analysis and Flexibility
This compound possesses several rotatable bonds, particularly around the Boc group and the carboxamidoxime substituent. MD simulations can explore the potential energy surface of the molecule to identify different stable conformations (rotamers) and the energy barriers between them. This analysis reveals the molecule's intrinsic flexibility, which is crucial for understanding how it might adapt its shape to interact with other molecules, such as biological receptors. The simulations would track how dihedral angles change over time, revealing the preferred orientations of the substituent groups relative to the indole plane.
Solvent Effects and Solvation Properties
The properties and behavior of a molecule can be significantly influenced by its environment. MD simulations are ideal for studying these effects by placing the molecule of interest in a simulated box filled with explicit solvent molecules (e.g., water, methanol (B129727), DMSO). The simulation tracks the interactions between the solute (this compound) and the surrounding solvent molecules.
This analysis can be used to calculate the solvation free energy, which indicates the molecule's solubility in a given solvent. Furthermore, it allows for the detailed study of the solvation shell, identifying how solvent molecules arrange themselves around different parts of the solute. For instance, polar solvent molecules like water would be expected to form hydrogen bonds with the N-H and O-H groups of the carboxamidoxime moiety and the carbonyl oxygen of the Boc group. These simulations provide a dynamic, atom-level understanding of solvation that is inaccessible through static calculations alone. nih.gov
Computational and theoretical chemistry provide powerful tools for understanding the behavior of molecules at an atomic level. For a compound like this compound, these methods can offer deep insights into its formation, reactivity, and potential biological interactions, guiding further experimental work in drug discovery and development.
Theoretical Elucidation of Reaction Pathways for Synthesis and Transformation
The synthesis of this compound involves multiple chemical steps, and theoretical studies are instrumental in mapping out the most energetically favorable reaction pathways. By employing quantum mechanical calculations, such as Density Functional Theory (DFT), chemists can model the transformation of reactants into products.
These computational studies can investigate the synthesis of the indole-3-carboxamidoxime scaffold. For instance, the conversion of an indole-3-carbonitrile to the corresponding amidoxime via reaction with hydroxylamine (B1172632) can be theoretically modeled. The calculations would elucidate the stepwise mechanism, likely involving the nucleophilic attack of hydroxylamine on the nitrile carbon, followed by proton transfer steps. The presence of the N-Boc protecting group can also be modeled to understand its electronic influence on the reactivity of the indole ring and the nitrile group.
Similarly, theoretical studies can predict potential side reactions or alternative transformation pathways of this compound. For example, the cyclization of the carboxamidoxime moiety to form a 1,2,4-oxadiazole (B8745197) ring is a common transformation. Computational modeling can determine the energy barriers associated with this and other potential reactions, providing a rationale for observed product distributions under different reaction conditions. A review of synthetic strategies for indole-2 and 3-carboxamides highlights the variety of reagents and conditions that can be used, which could be subjects of theoretical investigation to optimize reaction outcomes nih.gov.
Table 1: Illustrative Calculated Energy Profile for a Key Synthesis Step This table represents hypothetical data for the reaction of N-Boc-indole-3-carbonitrile with hydroxylamine, as would be determined by DFT calculations.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants (N-Boc-indole-3-carbonitrile + NH₂OH) | 0.0 |
| 2 | Transition State 1 (Nucleophilic attack) | +15.2 |
| 3 | Intermediate 1 | -5.8 |
| 4 | Transition State 2 (Proton transfer) | +8.1 |
| 5 | Product (this compound) | -12.5 |
Transition State Analysis
A crucial aspect of elucidating reaction mechanisms is the characterization of transition states—the highest energy point along the reaction coordinate. Transition state analysis provides quantitative data on the activation energy of a reaction, which is directly related to the reaction rate.
For the synthesis of this compound, computational chemists can locate the transition state structures for each elementary step. By performing frequency calculations on these structures, they can confirm that they are true transition states (characterized by a single imaginary frequency). The geometric parameters of the transition state, such as bond lengths and angles, reveal which bonds are breaking and forming during this critical phase of the reaction.
This analysis can be particularly insightful for understanding regioselectivity and stereoselectivity in reactions involving derivatives of this compound. For example, in a subsequent reaction at another position on the indole ring, transition state analysis could predict which isomer is more likely to form.
Structure-Based Computational Design Approaches
Once synthesized, this compound can serve as a scaffold for designing new molecules with specific biological activities. Structure-based computational design uses the three-dimensional structure of a biological target, such as an enzyme or receptor, to design and optimize potential inhibitors or modulators.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, a ligand (like a derivative of this compound) is docked into the active site of a protein target.
Studies on related indole-based compounds have utilized molecular docking to understand their biological activity. For example, docking studies on indole derivatives have been performed to investigate their inhibitory activity against enzymes like iNOS nih.gov and for targets in lung cancer researchgate.net. For this compound derivatives, this process would involve:
Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
Preparing the protein structure by adding hydrogen atoms and assigning charges.
Generating a 3D conformation of the ligand.
Using a docking algorithm to systematically search for the best binding poses of the ligand within the protein's active site.
The results are typically ranked using a scoring function that estimates the binding affinity. The analysis of the best-docked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the ligand's binding affinity and specificity. This information is invaluable for designing modifications to the scaffold to improve potency.
Table 2: Hypothetical Molecular Docking Results for a this compound Derivative against a Kinase Target This table is an illustrative example of the kind of data generated from a molecular docking simulation.
| Docking Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -9.2 | Lys72, Glu91 | Hydrogen Bond |
| 1 | Val23, Leu148 | Hydrophobic | |
| 2 | -8.5 | Asp165 | Hydrogen Bond |
| 2 | Phe162 | Pi-Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more chemical descriptors of a molecule to its activity.
For a series of derivatives of this compound, a QSAR study would involve:
Synthesizing and testing a diverse set of analogues with varying substituents on the indole ring or modifications to the carboxamidoxime group.
Calculating a wide range of molecular descriptors for each analogue. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the measured biological activity (e.g., IC₅₀ values).
A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising compounds. This approach significantly accelerates the drug discovery process by focusing experimental efforts on molecules with the highest predicted potency. Structure-activity relationship studies are common for indole-based compounds, laying the groundwork for potential QSAR modeling nih.govnih.gov.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
Future synthetic strategies for 1-Boc-indole-3-carboxamidoxime and related compounds are increasingly focused on green and sustainable chemistry principles. openmedicinalchemistryjournal.com Researchers are moving away from traditional methods that often require harsh conditions and generate significant waste.
Key Sustainable Approaches:
Photocatalysis: Visible-light-mediated photocatalysis is a promising green method for indole (B1671886) synthesis and functionalization. nih.govnih.gov This approach utilizes light energy to drive chemical reactions under mild, ambient conditions, reducing the need for high temperatures and harsh reagents. nih.gov Future work could focus on developing a photocatalytic route to this compound, potentially through a C-H functionalization/amination cascade on a suitable 1-Boc-indole precursor.
Mechanochemistry: Solvent-free mechanochemical synthesis, which uses mechanical force to initiate reactions, offers a highly sustainable alternative to traditional solution-phase chemistry. mdpi.com This method has been successfully applied to the synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes and could be adapted for the synthesis of this compound, minimizing solvent waste and energy consumption. mdpi.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy. rsc.orgrug.nl The development of a one-pot MCR to assemble the this compound scaffold from simple, readily available starting materials would represent a significant advancement in its sustainable production. rsc.orgrug.nl
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. beilstein-journals.org A flow-based synthesis of this compound could enable on-demand production and facilitate the optimization of reaction conditions for improved yield and purity. beilstein-journals.org
| Methodology | Key Advantages | Potential Application to this compound |
|---|---|---|
| Photocatalysis | Mild reaction conditions, use of renewable energy source (light). nih.gov | Direct C-H amination of 1-Boc-indole-3-carbaldehyde. |
| Mechanochemistry | Solvent-free, reduced energy consumption. mdpi.com | Solid-state synthesis from 1-Boc-indole-3-carbonitrile. |
| Multicomponent Reactions | High atom economy, reduced number of synthetic steps. rsc.orgrug.nl | One-pot synthesis from an aniline (B41778) derivative, a carbonyl compound, and hydroxylamine (B1172632). |
| Flow Chemistry | Enhanced safety, scalability, and process control. beilstein-journals.org | Continuous and scalable production for potential industrial applications. |
Exploration of New Chemical Transformations
The functionalization of the indole core at positions other than the highly reactive C3 is a significant area of ongoing research. chim.it For this compound, future work will likely focus on leveraging the directing capabilities of the C3-carboxamidoxime group and the influence of the N-Boc protecting group to achieve novel chemical transformations.
Promising Areas of Exploration:
C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful tool for the direct introduction of functional groups onto the indole scaffold, avoiding the need for pre-functionalized starting materials. chim.itnih.gov The carboxamide group at the C3 position can act as a directing group to facilitate C2 and C4 functionalization. nih.govnih.govchemrxiv.org The N-Boc group can also influence the regioselectivity of these reactions. nih.gov Future research could explore the selective C-H arylation, alkylation, or alkenylation of this compound at the C2, C4, C5, C6, and C7 positions.
Dearomatization Reactions: The dearomatization of indoles provides access to structurally complex and biologically significant indoline (B122111) scaffolds. nih.gov Photocatalytic methods have been developed for the dearomatization of N-Boc protected indoles. nih.govresearchgate.net Applying these methods to this compound could lead to the synthesis of novel spirocyclic and fused-ring systems with potential applications in drug discovery.
Carbonylative Functionalization: Palladium-catalyzed carbonylation reactions can be used to introduce carbonyl groups at various positions of the indole ring. beilstein-journals.org The development of carbonylative C-H functionalization methods for this compound could provide access to novel keto-amide and ester derivatives.
| Position | Directing Group Influence | Potential Transformations |
|---|---|---|
| C2 | Directed by C3-carboxamide. nih.govchemrxiv.org | Arylation, alkylation, alkenylation. |
| C4 | Directed by C3-carboxamide. nih.gov | Arylation, alkenylation. |
| C7 | Directed by N-Boc group (potential). | Arylation, alkylation. |
Advanced Materials Science Applications
The unique electronic and structural features of the indole nucleus make it an attractive building block for advanced materials. nih.gov The incorporation of this compound into functional materials is a promising area for future research.
Potential Applications:
Fluorescent Probes: Indole derivatives are known for their fluorescent properties. mdpi.comnih.gov The carboxamidoxime group can act as a binding site for specific analytes, and the N-Boc group can be used to tune the electronic properties of the indole ring. nih.gov This suggests that this compound could be developed into a fluorescent probe for the detection of metal ions or other biologically relevant molecules. mdpi.com
Metal-Organic Frameworks (MOFs): The carboxamidoxime functionality can potentially coordinate with metal ions, making this compound a suitable organic linker for the construction of novel MOFs. rsc.orgacs.org These materials could have applications in gas storage, catalysis, and sensing. The indole moiety within the MOF structure could also impart unique electronic or photophysical properties. rsc.org
Organic Electronics: Indole-based compounds have been investigated for their potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The electron-rich nature of the indole ring makes it a good electron donor. Future research could explore the synthesis of conjugated polymers or small molecules incorporating the this compound unit for applications in organic electronics.
Interdisciplinary Research with Chemical Biology
Indole derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. mdpi.comnih.govnih.govresearchgate.net this compound, as a functionalized indole, is a valuable starting point for the design and synthesis of novel bioactive molecules.
Future Research Directions:
Development of Kinase and Tubulin Inhibitors: The indole scaffold is a common feature in many kinase and tubulin inhibitors used in cancer therapy. mdpi.com The 3-carboxamidoxime group can participate in hydrogen bonding interactions with protein targets, while the indole ring can engage in hydrophobic and π-stacking interactions. researchgate.net Future work could involve the synthesis of a library of derivatives based on the this compound scaffold for screening against various kinases and tubulin.
Design of Novel Therapeutic Agents: The versatility of the indole ring allows for its modification to target a wide range of biological pathways. mdpi.comnih.govresearchgate.net By exploring different substituents on the indole nucleus of this compound, researchers can aim to develop new therapeutic agents for various diseases, including inflammatory disorders and neurodegenerative diseases. mdpi.com
Chemical Probes for Biological Systems: The development of chemical probes is crucial for understanding complex biological processes. The potential of this compound to be developed into a fluorescent probe, as mentioned earlier, could be leveraged to create tools for imaging and studying specific biological targets in living cells.
Q & A
Q. How should researchers present spectral data for this compound to meet journal standards?
- Methodological Answer : Include annotated NMR/IR spectra in supplementary materials. For graphical abstracts, highlight key functional groups (Boc, amidoxime) with color-coded structures, avoiding excessive numbering or MIC values. Adhere to Medicinal Chemistry Research’s guidelines for figure simplicity and clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
